molecular formula C17H10ClN5O3 B1437424 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1348555-04-3

2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1437424
CAS RN: 1348555-04-3
M. Wt: 367.7 g/mol
InChI Key: QYVXKBJZGCPSQP-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The structural similarity of this compound to other heterocyclic compounds that have shown promising antimicrobial properties suggests that it could be effective against bacterial and fungal species. For instance, derivatives of thiazolyl compounds have been studied for their in vitro antimicrobial activity . By analogy, the chlorophenyl and nitrophenyl groups in our compound could potentially interact with microbial enzymes or DNA, disrupting their function and leading to antimicrobial effects.

Anticancer Potential

Compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines, such as human breast adenocarcinoma (MCF7) . The presence of a nitrophenyl moiety, in particular, is associated with cytotoxic activity, which could make this compound a candidate for anticancer drug development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with biological targets. Given the structural complexity of our compound, it could be a good candidate for docking studies to identify potential binding sites and mechanisms of action against various proteins, similar to studies conducted on thiazole derivatives .

Pharmacological Research

The compound’s diverse functional groups suggest a range of pharmacological activities. It could be synthesized and tested for various biological activities, including anti-inflammatory, antitubercular, and antitumor activities, as seen with other heterocyclic compounds .

SARS-CoV-2 Research

Considering the ongoing research into treatments for SARS-CoV-2, compounds like ours could be synthesized and studied for their potential antiviral properties. Similar compounds have been investigated for their binding affinity against SARS-CoV-2 proteins, which could inform the design of new antiviral drugs .

ADMET Profiling

The compound’s potential as a drug can be further explored through ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This would provide insights into its pharmacokinetics and safety profile, which are critical for drug development .

properties

IUPAC Name

2-(4-chloroanilino)-4-(4-nitrophenyl)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-3-5-12(6-4-11)20-17-21-15(14(9-19)16(24)22-17)10-1-7-13(8-2-10)23(25)26/h1-8H,(H2,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVXKBJZGCPSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
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2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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